
Octadec-1-EN-1-YL tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-1-EN-1-YL tetradecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with tetradecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadec-1-EN-1-YL tetradecanoate typically involves the esterification reaction between octadec-1-en-1-ol and tetradecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
Octadec-1-EN-1-YL tetradecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols and acids.
Substitution: New esters or alcohols.
Aplicaciones Científicas De Investigación
Octadec-1-EN-1-YL tetradecanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of octadec-1-EN-1-YL tetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-1-en-1-ol and tetradecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-1-ene: A hydrocarbon with a similar carbon chain length but lacks the ester group.
Tetradecanoic acid: A saturated fatty acid with a shorter carbon chain.
Octadec-1-en-1-ol: An alcohol with a similar structure but without the ester linkage.
Uniqueness
Octadec-1-EN-1-YL tetradecanoate is unique due to its combination of a long carbon chain and an ester functional group. This combination imparts specific chemical and physical properties, making it suitable for various applications in different fields.
Propiedades
Número CAS |
827043-44-7 |
|---|---|
Fórmula molecular |
C32H62O2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
octadec-1-enyl tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3 |
Clave InChI |
ZXCUZYXAFIOEMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


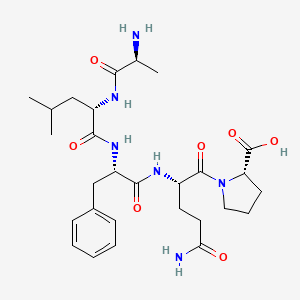
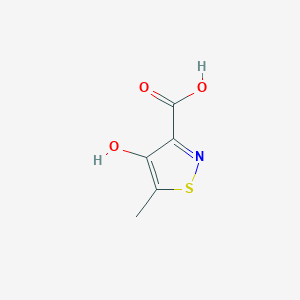

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

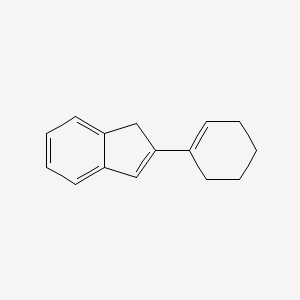
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
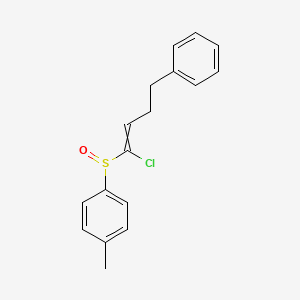
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
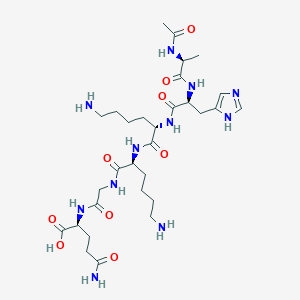
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
